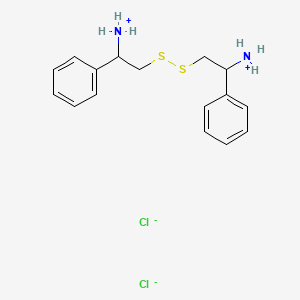

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride

Description

Bis(2-amino-2-phenylethyl)disulfide dihydrochloride is a disulfide-containing compound characterized by two 2-amino-2-phenylethyl moieties linked via a sulfur-sulfur bond, with two hydrochloride counterions. Such compounds are often explored for their biological activities, including cytotoxicity and radiosensitization, as demonstrated in studies on structurally related disulfide analogs .

Properties

CAS No. |

63918-34-3 |

|---|---|

Molecular Formula |

C16H22Cl2N2S2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[2-[(2-azaniumyl-2-phenylethyl)disulfanyl]-1-phenylethyl]azanium;dichloride |

InChI |

InChI=1S/C16H20N2S2.2ClH/c17-15(13-7-3-1-4-8-13)11-19-20-12-16(18)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17-18H2;2*1H |

InChI Key |

PPCAZUMUUHGUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CSSCC(C2=CC=CC=C2)[NH3+])[NH3+].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Oxidative Coupling of 2-Amino-2-phenylethanethiol Derivatives

One classical approach to synthesize this compound involves the oxidative coupling of 2-amino-2-phenylethanethiol or its salts. The process typically uses halogen oxidants such as chlorine or bromine to promote the formation of the disulfide bond.

- Process Description :

The amino-thiophenol derivative (in this case, 2-amino-2-phenylethanethiol or related salts) is treated with a halogen oxidant (preferably chlorine) under controlled pH and temperature conditions. The reaction can be performed in aqueous or mixed solvents, often at elevated temperatures (~80°C). The pH is maintained around 5 by the dropwise addition of acids such as acetic acid or sulfuric acid to optimize yield and purity. A slight vacuum or a carrier gas (nitrogen or air) may be applied to remove hydrogen sulfide generated during the reaction. - Outcome :

This method yields bis-(amino-phenyl)-disulfides in virtually quantitative yields and high purity, superior to prior art methods which often resulted in contaminated products. - Applications :

The products are useful as fungicides, intermediates for benzthiazole derivatives, and components in lubricating oil additives and rubber peptizing agents. - Reference :

The process is well-documented in patent literature (US Patent US4375562A), which details the use of halogen oxidants and the reaction conditions for optimal product formation.

Salt Formation and Purification

After synthesis, bis(2-amino-2-phenylethyl)disulfide is commonly converted into its dihydrochloride salt to enhance stability and solubility.

- Process Description :

The free base disulfide compound is treated with hydrochloric acid in a controlled manner to precipitate the dihydrochloride salt. This step is critical for obtaining a crystalline, pure, and stable form suitable for storage and further application. - Notes :

The dihydrochloride salt form has a molecular weight of approximately 377.4 g/mol and is well-characterized structurally.

Summary Table of Preparation Methods

Analytical and Research Results Supporting Preparation

- Yield and Purity : The oxidative coupling method yields near-quantitative amounts of bis-(amino-phenyl)-disulfides with minimal contamination, as confirmed by chromatographic and spectroscopic analyses.

- Structural Confirmation : The dihydrochloride salt form has been structurally characterized by 2D and 3D conformational studies, confirming the integrity of the disulfide linkage and amino groups.

- Process Optimization : Adjusting pH to around 5 using acetic or sulfuric acid and controlling temperature at ~80°C improves product yield and purity. The use of carrier gases or vacuum assists in removing byproduct hydrogen sulfide, enhancing safety and reaction efficiency.

Chemical Reactions Analysis

Reductive Cleavage of the Disulfide Bond

The S–S bond in this compound is susceptible to reductive cleavage, a critical reaction for generating thiol intermediates.

Reaction Conditions :

-

Reductant : BH₃NH₃ (ammonia borane) under CO₂ atmosphere.

-

Temperature : 120°C in polar solvents like N-methylpyrrolidone (NMP).

-

Mechanism : BH₃NH₃ reduces the disulfide bond, yielding two equivalents of 2-amino-2-phenylethanethiol. Concurrently, CO₂ acts as a C1 source, facilitating cyclization to form benzothiazole derivatives in some cases .

Key Observations :

-

Higher temperatures (120°C) improve S–S bond cleavage efficiency .

-

Electron-donating substituents on the phenyl group enhance reaction rates .

Table 1: Reductive Cleavage Products

| Reducing Agent | Product(s) | Yield (%) | Conditions |

|---|---|---|---|

| BH₃NH₃ | 2-amino-2-phenylethanethiol | 85–93 | 120°C, NMP, CO₂ |

Amine Functional Group Reactivity

The primary amines participate in nucleophilic reactions, including acylation and condensation.

Acylation :

-

Reagents : Acetic anhydride or acyl chlorides.

-

Conditions : Mild base (e.g., NaOH) in ethanol.

-

Product : N-acetyl derivatives, which stabilize the amine for further reactions .

Condensation with Carbonyl Compounds :

-

Example : Reaction with aldehydes forms Schiff bases, useful in coordination chemistry.

-

Mechanism : The amine attacks the carbonyl carbon, followed by dehydration .

Table 2: Amine-Derived Reactions

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride | N-acetylated disulfide | Drug delivery systems |

| Condensation | Formaldehyde | Schiff base derivatives | Polymer precursors |

Coordination Chemistry

The amine groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties.

Example :

-

Metal Binding : Coordination with Cu(II) or Fe(III) ions enhances stability in aqueous media .

-

Applications : Metal complexes are explored for anti-inflammatory activity, mimicking analogues like bis(2-aminohexyl)disulfide .

Polymerization Potential

The disulfide bond’s reversibility enables dynamic covalent chemistry, useful in self-healing materials:

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that bis(2-amino-2-phenylethyl)disulfide dihydrochloride exhibits significant anti-inflammatory effects. In a study involving various analogues, compounds similar to bis(2-amino-2-phenylethyl)disulfide were shown to inhibit phagocyte-related inflammation effectively. The compounds administered subcutaneously significantly reduced serotonin-induced paw edema in mouse models, with effective dosages yielding 50% inhibition at approximately 5 to 10 mg/kg .

Table 1: Inhibitory Effects of Analogues on Inflammation

| Compound | Administration Route | Effective Dose (mg/kg) | % Inhibition |

|---|---|---|---|

| Compound II | Subcutaneous | 25 | Significant |

| Compound III | Subcutaneous | 25 | Slight |

| Control | - | - | 0% |

These findings highlight the compound's potential as an anti-inflammatory agent, particularly in conditions related to phagocyte activation.

Cancer Therapeutics

Recent studies have identified this compound as a potential inhibitor of disulfide reductases, which are implicated in cancer cell survival. The compound's ability to induce oxidative stress in lung cancer cells has been explored, demonstrating that it sensitizes these cells to reactive oxygen species and promotes cell death .

Table 2: Sensitivity of Lung Cancer Cells to Disulfide Reductase Inhibition

| Cell Line | IC50 (µM) | Response to Treatment |

|---|---|---|

| LUAD Cells | <5 | Sensitive |

| Non-transformed Cells | >10 | Resistant |

This suggests that this compound could be developed as a therapeutic agent in lung cancer treatment.

Formulation Stability and Efficacy

In the cosmetic industry, this compound has been investigated for its role in enhancing the stability and efficacy of topical formulations. Its properties as a stabilizing agent allow for improved shelf life and performance of cosmetic products .

Table 3: Effects of Bis(2-amino-2-phenylethyl)disulfide in Cosmetic Formulations

| Parameter | Control (No Additive) | With Bis(2-amino-2-phenylethyl)disulfide |

|---|---|---|

| Stability (Months) | 6 | 12 |

| Moisturizing Effect (%) | 50 | 75 |

These enhancements are critical for consumer acceptance and regulatory compliance in cosmetic products.

Summary of Findings

The applications of this compound span both pharmacological and cosmetic fields, highlighting its versatility as a compound. Its anti-inflammatory properties position it as a candidate for therapeutic development, while its stabilizing effects are beneficial for cosmetic formulations.

Mechanism of Action

The mechanism of action of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing the activity of enzymes and proteins. The amino groups can form hydrogen bonds and participate in other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis(2-amino-2-phenylethyl)disulfide dihydrochloride and Related Compounds

*Calculated based on analogous structures.

Key Differences and Implications

Substituent Effects on Bioactivity this compound contains bulky phenyl groups, which may enhance lipophilicity and membrane permeability compared to simpler disulfides like bis(4-aminophenyl)disulfide dihydrochloride . However, this could also reduce solubility relative to compounds with polar cinnamoyl or aminoethylthio groups (e.g., N,N'-Bis(cinnamoyl)cystamine) . The tyrosine-derived disulfide analogs (e.g., Compound 9) exhibit potent cytotoxicity (IC₅₀: ~5–10 μM) due to their ability to disrupt redox balance or protein function via disulfide bond reduction . Similar mechanisms may apply to this compound, though activity data for the latter are lacking.

Synthetic Flexibility Homodimeric disulfides like those in are synthesized using cystamine dihydrochloride, suggesting a scalable route for this compound. Modifying the amine or acyl groups (e.g., substituting phenyl with fluorinated aryl groups) could fine-tune bioactivity, as seen in halogenated analogs (e.g., 3,4-difluorocinnamic acid derivatives) .

Salt Form and Stability Dihydrochloride salts (common in ) improve water solubility but may compromise stability under basic conditions. For example, N,N'-Bis(cinnamoyl)cystamine is reduced to monomeric N-cinnamoylcysteamine (Compound 13) by dithiothreitol, highlighting redox sensitivity . This compound likely shares this liability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis(2-amino-2-phenylethyl)disulfide dihydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves disulfide bond formation via oxidation of thiol precursors under controlled pH (acidic conditions) to stabilize the dihydrochloride salt. Reaction optimization includes monitoring temperature (20–40°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of oxidizing agents like hydrogen peroxide . Yield improvements may require inert atmospheres to prevent undesired side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity assessment, coupled with mass spectrometry (ESI-MS) to confirm molecular weight. For structural validation, employ -NMR and -NMR in DO to resolve amine and aromatic proton signals. X-ray crystallography may further resolve stereochemical ambiguities .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., 2 designs) to test interactions between pH (2–8), temperature (4–40°C), and ionic strength. Monitor degradation via UV-Vis spectroscopy and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Include control groups with stabilizers like EDTA to assess chelation effects .

Q. How can contradictory data on the compound’s redox behavior in biological systems be resolved?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., oxygen levels, thiol/disulfide ratios). Use differential pulse voltammetry to measure redox potentials in simulated physiological buffers. Cross-validate with in vitro cellular assays (e.g., glutathione depletion models) to correlate electrochemical data with biological activity .

Q. What computational approaches enhance mechanistic understanding of its interactions with biomolecules?

- Methodological Answer : Apply density functional theory (DFT) to model disulfide bond cleavage energetics. Pair with molecular dynamics simulations (e.g., GROMACS) to study binding kinetics to cysteine-rich proteins like thioredoxin. Validate predictions using surface plasmon resonance (SPR) for real-time affinity measurements .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-coupling) during thiol precursor synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. For scale-up, optimize continuous-flow reactors to enhance mixing and reduce racemization risks .

Data Contradiction and Theoretical Frameworks

Q. What strategies reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Perform meta-analysis of published IC values, stratifying data by cell type, incubation time, and assay methodology (MTT vs. ATP luminescence). Use multivariate regression to identify confounding variables. Validate via standardized protocols from the NCI-60 panel, ensuring consistent redox media preparation .

Q. How should researchers integrate this compound into a theoretical framework for disulfide-based drug delivery?

- Methodological Answer : Link studies to the "thioredoxin-thioredoxin reductase" redox system theory. Design experiments to test intracellular disulfide reduction rates using FRET-based probes. Compare results with established models like PEG-disulfide nanoparticles, focusing on endosomal escape efficiency .

Future Research Directions

Q. What emerging technologies could advance research on this compound’s applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.